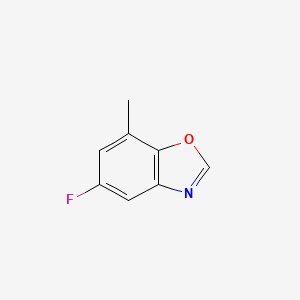

5-Fluoro-7-methyl-1,3-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

5-fluoro-7-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H6FNO/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3 |

InChI Key |

VNRDGXNGAQECHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=N2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 7 Methyl 1,3 Benzoxazole and Its Structural Analogues

Established Synthetic Pathways to the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system can be achieved through several established synthetic strategies, primarily involving the cyclization of 2-aminophenol (B121084) precursors. These methods have evolved to include classical condensation reactions, transition-metal-mediated processes, and more recently, organocatalytic and photoredox catalysis approaches.

Condensation Reactions Utilizing 2-Aminophenol Precursors

The most traditional and widely employed method for synthesizing benzoxazoles is the condensation of 2-aminophenols with various carbonyl compounds. thieme-connect.comrsc.org This approach typically involves the reaction of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives, followed by a cyclodehydration step to form the oxazole (B20620) ring. rsc.org

A variety of catalysts and reaction conditions have been developed to promote this transformation, ranging from strong acids to milder and more environmentally friendly alternatives. For instance, polyphosphoric acid (PPA) has been historically used to facilitate the condensation of 2-aminophenols with carboxylic acids at elevated temperatures. More contemporary methods utilize catalysts such as fluorophosphoric acid in ethanol (B145695) at room temperature, offering advantages like shorter reaction times and simpler work-up procedures. rsc.org

The reaction of 2-aminophenols with aldehydes is another common route. organic-chemistry.org This condensation can be promoted by a range of catalysts, including samarium triflate in aqueous media, which provides a green and efficient method. organic-chemistry.org The general mechanism involves the initial formation of a Schiff base between the 2-aminophenol and the aldehyde, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzoxazole. rsc.org The choice of oxidant can vary, with air, manganese dioxide, or other oxidizing agents being employed.

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA), heat | 2-Substituted Benzoxazole | |

| 2-Aminophenol | Aldehyde | Samarium triflate, water | 2-Substituted Benzoxazole | organic-chemistry.org |

| 2-Aminophenol | Aldehyde | Fluorophosphoric acid, ethanol, room temperature | 2-Substituted Benzoxazole | rsc.org |

Transition-Metal-Mediated Approaches in Benzoxazole Ring Formation

Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering alternative pathways with often milder reaction conditions and broader substrate scope. Copper and palladium are the most frequently used metals in these transformations.

Copper-catalyzed methods often involve the intramolecular cyclization of ortho-haloanilides. organic-chemistry.org These reactions typically proceed via an initial N-arylation followed by cyclization. For example, the Ullmann condensation can be employed to form the C-O bond. Nanoparticles of copper(II) oxide have also been shown to be effective catalysts for the intramolecular cyclization of o-bromoaryl derivatives in the presence of air as the oxidant. organic-chemistry.org

Palladium-catalyzed reactions have also been extensively developed. These methods often involve cross-coupling reactions to construct the key bonds of the benzoxazole ring. For instance, palladium catalysts can be used for the carbonylative coupling of o-iodoanilines with alcohols, followed by cyclization.

| Reactant | Catalyst | Ligand | Conditions | Product | Reference |

| o-Haloanilide | Copper(I) Iodide | 1,10-Phenanthroline | Heat | Benzoxazole | |

| o-Bromoaryl derivative | Copper(II) Oxide Nanoparticles | - | DMSO, Air | Benzoxazole | organic-chemistry.org |

| o-Iodoaniline, Alcohol | Palladium Catalyst | - | Carbon Monoxide | 2-Substituted Benzoxazole |

Organocatalytic and Photoredox Catalysis for Benzoxazole Synthesis

In recent years, organocatalysis and photoredox catalysis have gained prominence as sustainable and efficient alternatives for benzoxazole synthesis. These methods often operate under mild conditions and avoid the use of toxic or expensive metal catalysts.

Organocatalytic approaches can utilize small organic molecules to catalyze the formation of the benzoxazole ring. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes. organic-chemistry.org

Visible-light photoredox catalysis has opened up new avenues for benzoxazole synthesis through single-electron transfer (SET) processes. This strategy can be used to generate reactive intermediates under mild conditions. For instance, the oxidative cyclization of Schiff bases, formed from 2-aminophenols and aldehydes, can be achieved using a photosensitizer and a mild oxidant like air. This method is advantageous due to its operational simplicity and use of a renewable energy source.

| Reactant(s) | Catalyst/Sensitizer | Conditions | Product | Reference |

| 2-Aminophenol, Aromatic Aldehyde | N-Heterocyclic Carbene (NHC) | Mild | 2-Arylbenzoxazole | organic-chemistry.org |

| Schiff Base (from 2-Aminophenol and Aldehyde) | Photosensitizer (e.g., Eosin Y) | Visible Light, Air | Benzoxazole |

Specific Strategies for Incorporating Fluorine and Methyl Groups within the Benzoxazole Scaffold

The synthesis of the target compound, 5-Fluoro-7-methyl-1,3-benzoxazole, requires specific strategies for the regioselective introduction of the fluorine and methyl groups onto the benzoxazole precursor. The key starting material for such a synthesis is 2-amino-4-fluoro-6-methylphenol (B158163). sigmaaldrich.com

Regioselective Fluorination Techniques

The introduction of a fluorine atom at the 5-position of the benzoxazole ring typically involves starting with a pre-fluorinated precursor. Direct fluorination of the benzoxazole ring can be challenging due to issues with regioselectivity. A more common and reliable approach is to begin with a commercially available or synthesized fluorinated aminophenol.

For instance, the synthesis of 5-fluoro-substituted benzoxazoles can be achieved by using 2-amino-4-fluorophenol (B1270792) as the starting material. nih.gov This precursor already contains the fluorine atom in the desired position relative to the hydroxyl and amino groups, which will ultimately become the 5-position of the benzoxazole ring after cyclization.

Methods for Methyl Group Introduction at the 7-Position

Similarly, the introduction of a methyl group at the 7-position of the benzoxazole ring is most effectively accomplished by starting with a precursor that already contains the methyl group in the correct position. For the synthesis of this compound, the key intermediate is 2-amino-4-fluoro-6-methylphenol. sigmaaldrich.combldpharm.comambeed.com

The synthesis of this crucial precursor would likely involve the nitration of a commercially available cresol (B1669610) derivative, followed by reduction of the nitro group to an amine and subsequent introduction of the fluorine atom, or a multi-step sequence starting from a fluorinated toluene (B28343) derivative. Once 2-amino-4-fluoro-6-methylphenol is obtained, it can be subjected to the general benzoxazole synthesis methods described in section 2.1. For example, condensation with an appropriate one-carbon synthon, such as triethyl orthoformate, would yield the target this compound. researchgate.net

A plausible synthetic route starting from the key precursor is outlined below:

| Precursor | Reagent | Conditions | Product |

| 2-Amino-4-fluoro-6-methylphenol | Triethyl orthoformate | Acid catalyst (e.g., p-toluenesulfonic acid), heat | This compound |

This approach ensures the precise placement of both the fluorine and methyl substituents on the final benzoxazole scaffold. The commercial availability of the key precursor, 2-amino-4-fluoro-6-methylphenol, makes this a viable and efficient strategy for the synthesis of this compound. sigmaaldrich.comchemsrc.com

Synthesis of Derivatized and Functionalized this compound Analogues

The biological activity of benzoxazole derivatives can be significantly modulated by introducing various substituents onto the core structure. researchgate.net The synthesis of derivatized and functionalized analogues of this compound is a key area of research aimed at developing novel compounds with enhanced or specific activities.

The 2-position of the benzoxazole ring is a common site for substitution, as modifications at this position have been shown to significantly influence the biological properties of the resulting compounds. researchgate.net A variety of synthetic methods are employed to introduce diverse functionalities at this position.

One prevalent strategy involves the condensation of 2-aminophenols with various reagents such as carboxylic acids, aldehydes, acyl chlorides, and nitriles. nih.govmdpi.com For instance, the reaction of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative in the presence of a condensing agent like polyphosphoric acid (PPA) can yield the corresponding 2-substituted benzoxazole. mdpi.com

Another approach is the indium-mediated reductive cyclization. This one-pot reaction utilizes indium in acetic acid, followed by the addition of an orthoester, such as trimethyl orthoacetate, to achieve cyclization and the introduction of a methyl group at the 2-position. nih.gov This method has been successfully used in the synthesis of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing aryl or heteroaryl groups at the 2-position. researchgate.net These reactions typically involve the coupling of a 2-halo-benzoxazole with a suitable boronic acid or organotin reagent.

| Reagents and Conditions | Description | Yield |

| Indium/Acetic Acid, Trimethyl orthoacetate | A one-pot reductive cyclization method. nih.gov | 53-75% nih.gov |

| Polyphosphoric acid (PPA) | Used as a solvent and catalyst for condensation reactions. mdpi.com | Good to excellent mdpi.com |

This table summarizes common methods for substitution at the 2-position of the benzoxazole ring.

Remote functionalization of the benzene (B151609) portion of the benzoxazole ring system allows for the introduction of substituents at positions other than those immediately adjacent to the oxazole ring. This is a more challenging endeavor but offers the potential to fine-tune the electronic and steric properties of the molecule.

A notable example is the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles. nih.gov The synthesis starts with the nitration of 3-chloro-4-fluorophenol, followed by a nucleophilic aromatic substitution reaction with an appropriate aryl piperazine (B1678402). nih.gov The resulting nitro-phenol intermediate is then subjected to reductive cyclization to form the benzoxazole ring. nih.gov This multi-step process allows for the introduction of a piperazine moiety at the C-6 position.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of arenes. rsc.org While specific examples for this compound are not detailed in the provided context, this methodology holds significant promise for the selective introduction of functional groups at various positions on the benzene ring, including C-6. These reactions often utilize directing groups to guide the metal catalyst to a specific C-H bond.

| Starting Material | Key Reaction Steps | Functional Group Introduced |

| 3-chloro-4-fluorophenol | Nitration, Nucleophilic Aromatic Substitution, Reductive Cyclization nih.gov | Substituted phenyl-piperazin-1-yl at C-6 nih.gov |

This table outlines a synthetic route for C-6 functionalization of a benzoxazole precursor.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. rsc.orgnih.gov This approach has been applied to benzoxazole derivatives to develop novel therapeutic agents.

One example is the hybridization of benzoxazole with a 1,2,3-triazole moiety. nih.gov This can be achieved using "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. nih.gov This strategy allows for the efficient and reliable synthesis of benzoxazole-triazole hybrids.

Another approach involves conjugating the benzoxazole scaffold with other heterocyclic systems known for their biological relevance, such as pyrazole (B372694) or quinazolinone. mdpi.comnih.gov For instance, a series of benzoxazole derivatives linked to a pyrazole carbamide have been synthesized and evaluated for their antifungal properties. nih.gov These hybridization strategies often lead to compounds with complex molecular architectures and diverse biological profiles.

| Hybrid Structure | Linking Chemistry | Potential Application |

| Benzoxazole-1,2,3-triazole | Huisgen 1,3-dipolar cycloaddition ("click chemistry") nih.gov | Anti-tubercular nih.gov |

| Benzoxazole-Pyrazole Carbamide | Amide bond formation | Antifungal nih.gov |

This table illustrates examples of molecular hybridization strategies involving the benzoxazole scaffold.

Sustainable and Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to minimize environmental impact and improve efficiency. nih.govnih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Sustainable methods for benzoxazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions and shorten reaction times. nih.govnih.gov

Mechanochemistry: This solvent-free method involves grinding reactants together, often with a catalyst, to initiate a chemical reaction. nih.gov

Use of green catalysts: Researchers are exploring the use of recyclable catalysts, such as ionic liquids supported on magnetic nanoparticles, to facilitate benzoxazole synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused.

Reactions in deep eutectic solvents (DES): DES are a class of ionic liquids that are often biodegradable and have low toxicity, making them an attractive alternative to traditional organic solvents. nih.gov

For example, the cyclocondensation of Schiff bases to form 2-substituted benzoxazoles has been successfully carried out using microwave irradiation, ultrasound, and mechanochemistry, often with higher yields and shorter reaction times than conventional methods. nih.gov Similarly, the use of a reusable Brønsted acidic ionic liquid gel has been reported as an efficient heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.org

| Green Chemistry Approach | Key Advantages |

| Microwave-assisted synthesis | Reduced reaction times, improved yields nih.gov |

| Ultrasound-assisted synthesis | Shorter reaction times, alternative energy source nih.govnih.gov |

| Mechanochemistry | Solvent-free, high efficiency nih.gov |

| Recyclable catalysts | Catalyst can be easily recovered and reused nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity solvents nih.gov |

This table highlights various green chemistry approaches for the synthesis of benzoxazoles.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 7 Methyl 1,3 Benzoxazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Fluoro-7-methyl-1,3-benzoxazole, ¹H, ¹³C, and ¹⁹F NMR studies are essential for mapping the proton and carbon framework and confirming the presence and environment of the fluorine atom.

In the ¹H-NMR spectrum of benzoxazole (B165842) derivatives, protons attached to the heterocyclic and benzene (B151609) rings resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The methyl protons, being aliphatic, appear at a much higher field (further upfield).

For this compound, the proton at the C2 position of the oxazole (B20620) ring is expected to appear as a singlet around 8.05 ppm. beilstein-journals.org The methyl protons at C7 should also produce a singlet, typically observed around 2.48 ppm. beilstein-journals.org The aromatic protons on the benzene ring will show characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. The H-4 proton is anticipated to be the most deshielded among the aromatic protons, showing a significant ortho coupling with the adjacent fluorine atom (JH-F ≈ 11.2–12.0 Hz). nih.gov The H-6 proton will exhibit a smaller meta coupling to the fluorine atom.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.1 | s | - |

| H4 | ~7.6 | d | JH-F ≈ 11-12 |

| H6 | ~7.2 | d | JH-F ≈ 5-8 |

| 7-CH₃ | ~2.5 | s | - |

Note: Predicted values are based on data from analogous compounds.

The ¹³C-NMR spectrum provides a map of the carbon backbone of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. In benzoxazole systems, the C2 carbon is typically the most deshielded, resonating at approximately 152-164 ppm. beilstein-journals.orgnih.gov The carbons of the benzene ring appear between 110 and 150 ppm.

A key feature in the ¹³C-NMR spectrum of this compound is the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling). The C5 carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF). Adjacent carbons (C4, C6, C3a) will show smaller two- and three-bond couplings (²JCF, ³JCF). The methyl carbon is expected in the upfield region, around 14-22 ppm. beilstein-journals.orgnih.gov

Table 2: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~163 |

| C3a | ~148 |

| C4 | ~110 (with C-F coupling) |

| C5 | ~159 (with large ¹JCF) |

| C6 | ~117 (with C-F coupling) |

| C7 | ~120 |

| C7a | ~141 |

| 7-CH₃ | ~21 |

Note: Predicted values are based on data from analogous compounds.

¹⁹F-NMR is a highly sensitive technique used specifically to detect fluorine atoms in a molecule. The chemical shift of the fluorine atom provides information about its electronic environment. For fluorinated aromatic compounds, the ¹⁹F chemical shifts can vary significantly depending on the substitution pattern. In 5-substituted fluorobenzoxazoles, the fluorine signal is typically observed as a singlet in the range of -110 to -118 ppm, relative to a CFCl₃ standard. rsc.org This distinct signal provides unambiguous confirmation of the fluorine atom's presence and position within the benzoxazole scaffold.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR)) for Functional Group Analysis

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected vibrational frequencies include:

C=N stretching: A strong band around 1610-1690 cm⁻¹ is characteristic of the imine group within the oxazole ring. nih.govrsc.org

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region. nih.gov

C-O-C stretching: The ether linkage within the oxazole ring gives rise to asymmetric and symmetric stretching bands, usually found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

C-F stretching: A strong absorption band in the region of 1100-1200 cm⁻¹ is indicative of the carbon-fluorine bond.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Oxazole) | Stretching | 1610 - 1690 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Oxazole) | Asymmetric Stretching | ~1250 |

| C-F | Stretching | 1100 - 1200 |

Note: Expected values are based on data from analogous compounds. rsc.orgmdpi.comesisresearch.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₈H₆FNO), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high accuracy (calculated molecular weight: 151.0433).

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern provides further structural information. Common fragmentation pathways for benzoxazoles involve the cleavage of the oxazole ring. Expected fragments for this compound could include the loss of a methyl radical ([M-CH₃]⁺), followed by the loss of carbon monoxide ([M-CH₃-CO]⁺), or the loss of hydrogen cyanide ([M-HCN]⁺), which are characteristic fragmentation patterns for this class of heterocyclic compounds.

X-ray Diffraction Analysis for Crystalline Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions. While specific crystallographic data for this compound is not available in the surveyed literature, analysis of related benzoxazole structures allows for well-founded predictions. mdpi.comsemanticscholar.orgijcmas.com

Computational Chemistry and Molecular Modeling of 5 Fluoro 7 Methyl 1,3 Benzoxazole and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the intrinsic properties of a molecule. DFT is used to determine the ground-state electronic structure, which in turn allows for the prediction of molecular geometry, reactivity, and spectroscopic signatures.

Electronic Structure and Reactivity: Studies on related compounds, such as 5-fluoro-2-methylbenzoxazole (B1333161) and 5-methyl-2-(p-fluorophenyl)benzoxazole, have utilized DFT to optimize molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, DFT calculations on 5-Benzoxazolecarboxylic acid were performed at the B3LYP/6-311++G(d,p) level of theory to investigate its electronic properties as a potential anti-cancer agent. bohrium.com These studies help in understanding how substituents, like the fluoro and methyl groups on the benzoxazole (B165842) core, influence the electron distribution and reactivity of the entire molecule. The Molecular Electrostatic Potential (MEP) surface is another key output, which maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. bohrium.com

Spectroscopic Properties: DFT is also a powerful tool for predicting vibrational spectra (Infrared and Raman). Theoretical calculations of vibrational frequencies for molecules like 5-methyl-2-(p-fluorophenyl)benzoxazole have been compared with experimental FT-IR and FT-Raman spectra to make definitive vibrational assignments. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. mdpi.comnih.gov For example, a TD-DFT study on 5-methyl-2-(8-quinolinyl)benzoxazole successfully reproduced its experimental absorption and emission spectra. nih.gov

| Derivative | Computational Method | Calculated Property | Finding/Value | Reference |

|---|---|---|---|---|

| 5-methyl-2-(8-quinolinyl)benzoxazole | DFT/TD-DFT (pbe0/def2-TZVP) | Absorption/Emission Spectra | pbe0 functional accurately reproduced experimental spectra. | nih.gov |

| 5-fluoro-2-methylbenzoxazole | G3(MP2)//B3LYP | Enthalpy of Formation | Provided key thermochemical data for the compound. | researchgate.net |

| 5-Benzoxazolecarboxylic acid | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap | Calculated to evaluate electronic properties for anticancer potential. | bohrium.com |

| 5-methyl-2-(p-fluorophenyl)benzoxazole | HF/6-31G* | Vibrational Frequencies | Computed frequencies showed good agreement with experimental IR and Raman spectra. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of a molecule and to assess the stability of its complexes with biological macromolecules, such as proteins or DNA.

In the context of drug design, MD simulations are typically performed after a ligand has been docked into the active site of a target protein. The simulation places the ligand-protein complex in a solvated, physiological environment and tracks the motions of every atom over a set period, often nanoseconds. bohrium.com This process is crucial for several reasons:

Conformational Stability: It validates the docking pose by determining if the ligand remains stably bound within the active site or if it drifts away.

Interaction Dynamics: It reveals the dynamic nature of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Binding Free Energy Calculation: Advanced MD-based methods can provide more accurate estimations of binding free energy.

For instance, MD simulations were conducted on a benzoxazole derivative (BCAB) complexed with the SOCS-2 protein to confirm the stability of the docked structure. bohrium.com Analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) from the simulation trajectory indicated that the ligand formed a stable and compact complex with the protein. bohrium.combohrium.com Similarly, MD simulations of novel 1,2,3-triazole-benzoxazole hybrids were used to understand the dynamic stability of their complex with the DprE1 enzyme, a target in tuberculosis treatment. bham.ac.uk These studies confirm that the binding poses observed in static docking are maintained in a dynamic environment. bham.ac.uknih.gov

Molecular Docking Studies to Predict Ligand-Macromolecule Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a specific biological target and to hypothesize how a ligand might interact at the atomic level.

For benzoxazole derivatives, docking studies have been instrumental in identifying potential therapeutic targets and rationalizing structure-activity relationships. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding affinity.

Numerous studies have applied this approach to benzoxazole compounds:

Anticancer Agents: Benzoxazole derivatives have been docked into the active sites of various cancer-related proteins. For example, new hybrids were docked into the PARP-2 enzyme active site to investigate their potential as breast cancer therapeutics. nih.gov Other studies have targeted Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis. ijrpr.com

Enzyme Inhibitors: In a study targeting the urease enzyme, triazinoindole-benzoxazole hybrids were docked to reveal that hydroxy and fluoro-substitutions played a pivotal role in binding to the active site. nih.gov

Antimicrobial Agents: To understand their mechanism of action, benzoxazole derivatives have been docked against microbial enzymes like DNA gyrase. researchgate.net

These studies consistently show that the benzoxazole scaffold can be oriented to form critical hydrogen bonds and hydrophobic interactions with key residues in the active sites of various enzymes. nih.govnih.gov

| Benzoxazole Derivative Class | Target Protein | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Phenyl-linked benzoxazole-triazoles | PARP-2 | Breast Cancer | Compounds showed strong binding affinity, suggesting potential as PARP-2 inhibitors. | nih.gov |

| Triazinoindole-benzoxazole hybrids | Urease | Urease Inhibition | Hydroxy and fluoro-substitutions were key for binding interactions. | nih.gov |

| General Benzoxazoles | VEGFR-2 | Colorectal Cancer | Docking scores for top candidates outperformed standard references. | ijrpr.com |

| Thymoquinone-derived benzoxazoles | Tumor Survival Receptors (e.g., IGF1R) | Cancer | Fluoro-substituted derivatives showed significant binding effects. | mdpi.com |

| General Benzoxazoles | DNA Gyrase | Antibacterial | Docking revealed binding modes comparable to known inhibitors like ciprofloxacin. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

The QSAR process involves several steps:

Data Set Collection: A series of structurally related compounds (like various substituted benzoxazoles) with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe physicochemical properties (e.g., logP), electronic properties, or topological features (e.g., molecular connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable). ijrpr.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

QSAR studies have been successfully applied to benzoxazole derivatives for various therapeutic areas. For instance, a QSAR study on the antifungal activity of benzoxazoles and oxazolo[4,5-b]pyridines against Candida albicans revealed that electron-withdrawing groups at the 5th position of the fused ring system increased potency. researchgate.net Another study on 93 benzoxazole derivatives against the HCT-116 colon carcinoma cell line developed a robust 3D-QSAR model with high predictive performance (R² = 0.8619), which was then used to screen for new potential inhibitors. ijrpr.com These models provide valuable insights into which structural modifications are likely to enhance the desired biological effect.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships of 5 Fluoro 7 Methyl 1,3 Benzoxazole Derivatives

Elucidation of Molecular Targets and Pathways

The biological effects of 5-fluoro-7-methyl-1,3-benzoxazole derivatives are underpinned by their interactions with a range of molecular targets, leading to the modulation of critical cellular pathways.

Derivatives of the benzoxazole (B165842) scaffold have been identified as potent inhibitors of various enzymes crucial for cell proliferation and survival.

Topoisomerases I and II: Certain 2,5-disubstituted-benzoxazole derivatives have demonstrated inhibitory activity against eukaryotic DNA topoisomerases I and II. nih.gov For instance, 5-amino-2-(p-fluorophenyl)benzoxazole was found to be a more potent topoisomerase I poison than the reference drug camptothecin, with an IC50 value of 132.3 µM. nih.gov Other benzoxazole derivatives have shown significant inhibition of topoisomerase II, with IC50 values as low as 17.4 µM. nih.gov The inhibition of these enzymes, which are vital for resolving DNA topological problems during replication and transcription, represents a key mechanism of anti-cancer activity for this class of compounds. mdpi.com

PARP-2: Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in crucial cellular processes like DNA repair and cell death. nih.gov Benzoxazole derivatives have been designed as inhibitors of PARP-2, a therapeutic strategy particularly relevant for cancers with defects in homologous recombination repair, such as those with BRCA1 and BRCA2 mutations. nih.gov The design of these inhibitors often involves the isosteric replacement of a benzothiazole (B30560) moiety with a benzoxazole ring, highlighting the importance of the core heterocyclic structure. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation. mdpi.com Benzoxazole derivatives have been synthesized and evaluated as COX-2 inhibitors. mdpi.comnih.govresearchgate.net Some benzoxazole analogs have exhibited excellent COX-2 inhibitory activity, with IC50 values as low as 0.04 µmol/L, and have shown good selectivity over the COX-1 isoform. nih.gov The anticancer activity of these compounds is often linked to their COX-2 inhibition. mdpi.com

Thymidylate Synthase: While direct inhibition of thymidylate synthase by this compound is not explicitly detailed in the provided context, the presence of a fluoro group is a common feature in thymidylate synthase inhibitors like 5-fluorouracil. This suggests a potential, yet to be fully explored, avenue for the mechanism of action of fluorinated benzoxazoles.

Aurora B Kinase: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to cancer. google.com Novel benzoxazole analogs have been designed and synthesized as inhibitors of Aurora B kinase. nih.gov Some of these compounds have shown promising inhibitory activity and have demonstrated antiproliferative effects on human tumor cell lines in a dose-dependent manner. nih.gov Molecular docking studies have been employed to understand the binding modes of these benzoxazole derivatives within the kinase domain, explaining their inhibitory activity and selectivity. nih.govaccscience.com

5-HT Receptors: Benzoxazole derivatives have been investigated as modulators of serotonin (B10506) (5-HT) receptors. nih.govmdpi.com A series of benzoxazoles with a nitrogen-containing heterocyclic substituent at the 2-position were evaluated as 5-HT3 partial agonists. nih.govacs.org The nature of the substituent at the 5-position of the benzoxazole ring was found to significantly affect the potency for the 5-HT3 receptor, with 5-chloro derivatives showing increased potency and lowered intrinsic activity. nih.govacs.org For example, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited a high binding affinity for the 5-HT3 receptor, comparable to the antagonist granisetron. nih.govacs.org This suggests that derivatives of this compound could also interact with 5-HT receptors, a property that could be exploited for therapeutic applications in gastrointestinal disorders or conditions involving the central nervous system. nih.govacs.orgacs.org

DNA, RNA, and Proteins: The benzoxazole nucleus and its derivatives can interact with various cellular biopolymers. The antitumor activity of some benzoxazoles is attributed to their ability to inhibit topoisomerases I and II, which directly interact with DNA. mdpi.com Furthermore, the fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a bioisostere of fluorinated benzoxazoles), has been shown to induce DNA adduct formation, indicating a direct interaction with DNA. nih.gov This interaction is dependent on the activation by cytochrome P450 enzymes, suggesting a metabolic activation step is required for the compound to exert its genotoxic effects. nih.gov The ability of these compounds to interact with and modify the function of critical biopolymers like DNA and key enzymes is central to their biological activity. nih.govontosight.ai

Cellular and Subcellular Response Mechanisms

The interaction of this compound derivatives with their molecular targets triggers a cascade of cellular events, ultimately leading to defined cellular responses.

Apoptosis Induction: A significant cellular response to treatment with various benzoxazole derivatives is the induction of apoptosis, or programmed cell death. tandfonline.comsemanticscholar.org For example, a novel series of benzoxazole derivatives designed as VEGFR-2 inhibitors were shown to induce apoptosis in HepG2 cells. tandfonline.comsemanticscholar.org One particular compound induced apoptosis in 16.52% of the cell population compared to 0.67% in control cells, an effect that was accompanied by a 4.8-fold increase in caspase-3 levels. tandfonline.comsemanticscholar.org The introduction of a fluorine atom into the benzoxazole structure has also been linked to an increase in the degradation of procaspase-8 and 9 proteins, further promoting the apoptotic cascade. mdpi.com

Cell Cycle Perturbation: In addition to apoptosis, benzoxazole derivatives can perturb the normal progression of the cell cycle. tandfonline.com The fluorinated benzothiazole 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was found to cause cell cycle arrest in the G1 and S phases in sensitive MCF-7 breast cancer cells. nih.gov This arrest prevents the cells from proceeding to mitosis and proliferation. The cell cycle perturbation may also provide a window for the cell to repair DNA damage or, if the damage is too severe, to initiate apoptosis. nih.gov Some benzoxazole derivatives have been shown to arrest the cell cycle at the Pre-G1 phase, which is indicative of apoptosis. tandfonline.comsemanticscholar.org

Influence of Fluorine Atom on Biological Recognition and Potency

The incorporation of a fluorine atom into the benzoxazole scaffold is a key strategy in medicinal chemistry to enhance the therapeutic potential of these molecules. ontosight.airesearchgate.net

The fluorine atom, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. ontosight.airesearchgate.net The introduction of fluorine can increase a molecule's ability to penetrate cell membranes and can lead to stronger interactions with enzymes and receptors. ontosight.airesearchgate.net

In the context of benzoxazole derivatives, fluorine substitution has been shown to enhance their anticancer and antimicrobial activities. ontosight.aimdpi.com For example, the presence of a fluorine atom at the 5-position of the benzoxazole ring is often associated with improved cytotoxicity against various cancer cell lines. mdpi.com The strategic placement of fluorine can lead to more potent and selective compounds. mdpi.comsmolecule.com For instance, in a series of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives, which are structurally related to benzoxazoles, a 5-fluoro substitution resulted in a 4 to 5-fold increase in potency for PARP-1 inhibition. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzoxazole derivatives, SAR studies have provided valuable insights into the role of different substituents and their positions on the heterocyclic ring.

It has been observed that the substitution pattern on the benzoxazole nucleus can lead to significant differences in pharmacological activities. indexcopernicus.com The 2-position is often considered decisive for the type of biological activity, while substitutions at the 5-position can influence the intensity of this activity. indexcopernicus.com

For a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, SAR studies revealed that the nature of the aryl group on the piperazine (B1678402) moiety had a significant impact on their cytotoxic activity against A-549 lung carcinoma cells. nih.govmdpi.com

In another study on benzoxazole analogs as Aurora B kinase inhibitors, SAR analysis indicated that the linker length, regiochemistry, and halogen substitution all play important roles in determining the kinase inhibitory potency. nih.gov Similarly, for benzoxazole derivatives acting as 5-HT3 receptor partial agonists, the nature of the substituent at the 5-position was found to be critical for receptor potency. nih.gov

The table below summarizes key SAR findings for various benzoxazole derivatives.

| Compound Series | Key SAR Findings | Reference |

| 2,5-disubstituted-benzoxazoles | Electron-withdrawing groups at position 5 can increase activity against C. albicans. The benzothiazole ring system enhanced activity against Staphylococcus aureus. | esisresearch.org |

| 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | The nature of the aryl substituent on the piperazine ring influences cytotoxicity. | nih.govmdpi.com |

| Benzoxazole Aurora B kinase inhibitors | Linker length, regiochemistry, and halogen substitution are important for inhibitory potency. | nih.gov |

| Benzoxazole 5-HT3 receptor partial agonists | The substituent at the 5-position affects receptor potency, with 5-chloro derivatives showing increased potency. | nih.gov |

These studies underscore the importance of systematic structural modifications to develop benzoxazole derivatives with enhanced potency and selectivity for their intended biological targets.

Impact of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the benzoxazole ring system are critical determinants of biological activity. The electron-withdrawing or electron-donating properties of a substituent can significantly alter the electron density of the heterocyclic system, thereby influencing its ability to interact with biological macromolecules through hydrogen bonds, and π-π stacking, among other forces. chemistryjournal.netnih.gov

The fluorine atom at the 5-position of the parent scaffold is particularly significant. Fluorine is the most electronegative element, and its incorporation often leads to enhanced biological activity. mdpi.comresearchgate.net This enhancement can be attributed to several factors, including the ability of fluorine to form strong hydrogen bonds and alter the acidity (pKa) of nearby functional groups, which can affect binding to target enzymes or receptors. researchgate.net Research on related benzazole derivatives has consistently shown that halogen substitution at the 5-position is advantageous. For instance, the presence of a 5-chloro substituent in certain benzoxazole derivatives was found to be important for their anticancer activity. nih.gov Similarly, studies on other benzazoles revealed that electron-withdrawing groups at the 5-position increased antifungal activity. esisresearch.org

The impact of substituents is also highly dependent on their location. In one study on bis-benzoxazole analogs, the position of methyl and chloro groups on an attached aryl ring dictated the inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com For example, an ortho-methyl substituted analog showed better enzymatic activity than its para- or meta-substituted counterparts. tandfonline.com

Substituents at the 2-position of the benzoxazole ring have also been a major focus of SAR studies. The nature of the group at this position directly influences the molecule's interaction with biological targets. In a series of benzoxazoles derived from thymoquinone, introducing a p-fluoro-phenyl group at the 2-position resulted in the most potent antitumor compound. mdpi.comnih.gov This highlights the positive contribution of an electron-withdrawing fluorine atom on a phenyl ring at this specific position. Conversely, the introduction of a methylene (B1212753) bridge at the 2-position was found to decrease cytotoxic activity, suggesting that direct conjugation of an aromatic or heterocyclic system at C2 is preferable for this specific activity. nih.gov

| Position | Substituent Type | Electronic Effect | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 5-Position | -Cl, -NO2 | Electron-withdrawing | Increased anticancer and antifungal activity. | nih.govesisresearch.org |

| 5-Position | -F | Strongly electron-withdrawing | Generally enhances biological potency and can improve metabolic stability. | mdpi.comresearchgate.net |

| 2-Position | p-Fluoro-phenyl | Electron-withdrawing | Potent antitumor activity observed. | mdpi.comnih.govresearchgate.net |

| 2-Position | Phenyl ring with ortho-CH3 | Electron-donating, Steric influence | Enhanced enzymatic inhibition compared to meta- or para-isomers. | tandfonline.com |

| 2-Position | Methylene bridge (-CH2-) | Insulator | Decreased cytotoxic activity on cancer cells. | nih.gov |

Steric and Lipophilicity Considerations in Molecular Design

Beyond electronic effects, the size, shape (steric factors), and lipophilicity of substituents are paramount in the design of bioactive this compound derivatives. These properties govern how a molecule fits into a binding pocket of a protein and its ability to cross biological membranes to reach its target. chemistryjournal.net

Lipophilicity, often quantified as LogP, is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. chemistryjournal.net The fluorine atom at the 5-position and the methyl group at the 7-position of the core structure both increase lipophilicity compared to an unsubstituted benzoxazole. In the design of 5-HT3 receptor partial agonists, it was found that introducing small, lipophilic substituents at the 5-position of the benzoxazole ring was effective for increasing receptor affinity. acs.org This demonstrates that tuning lipophilicity in this region of the molecule can be a successful strategy for enhancing potency.

The interplay between lipophilicity and steric factors is complex. In a series of antiproliferative benzoxazole derivatives, compounds with an N,N-diethyl or morpholine (B109124) substituent on a phenyl ring at the 2-position generally exhibited higher activity. mdpi.com These groups contribute to both the lipophilic character and the steric profile of the molecule. The selection of substituents requires a balance; they must be large enough to form productive interactions but not so large as to cause steric clashes. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed to predict the optimal steric and lipophilic properties for a new series of derivatives before synthesis. chemistryjournal.net

| Position of Modification | Substituent Type | Key Physicochemical Property | Observed Impact on Biological Profile | Reference |

|---|---|---|---|---|

| 5-Position | Small lipophilic groups | Lipophilicity | Increased receptor binding affinity. | acs.org |

| General | Fluorine | Lipophilicity, Steric size (small) | Can increase lipophilicity and improve membrane permeability. | mdpi.comresearchgate.net |

| 2-Position (on phenyl ring) | N,N-diethyl or morpholine groups | Lipophilicity, Steric bulk | Generally higher antiproliferative activity. | mdpi.com |

| 7-Position | -CH3 | Lipophilicity, Steric bulk | Increases lipophilicity and can influence molecular conformation. | acs.org |

Advanced Applications and Future Research Frontiers for 5 Fluoro 7 Methyl 1,3 Benzoxazole in Chemical Biology

Development as Probes for Biological Systems

The intrinsic photophysical properties of the benzoxazole (B165842) core make it an attractive scaffold for the development of fluorescent probes. The introduction of a fluorine atom, as in 5-Fluoro-7-methyl-1,3-benzoxazole, can further refine these properties. Research on related compounds has shown that fluorination can modulate fluorescence spectra, which is a key characteristic for probes used in bioimaging and chemophysical sensing. mdpi.com

Derivatives of benzoxazole are being explored as fluorescent tools for analyzing cellular and tissue functions. For instance, a synthesized 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole was identified as a promising fluorescent probe candidate. mdpi.com Such probes could potentially be used for targeted drug delivery and to study the mechanisms of drug action. mdpi.com The presence of the fluorosulfate (B1228806) group in this analogue also allows for covalent immobilization on material surfaces, expanding its utility. mdpi.com Given these precedents, this compound could be functionalized to create probes for specific biological targets, with the fluorine and methyl groups helping to fine-tune its spectral properties and target interaction.

Application in Agrochemical Discovery (e.g., Herbicidal, Insecticidal, Antiviral Compounds)

Benzoxazole and its derivatives have a well-documented history of application in agriculture, exhibiting a broad spectrum of activities, including herbicidal, insecticidal, antiviral, and fungicidal properties. nih.govnih.govresearchgate.net The development of new agrochemicals is critical for managing crop loss and overcoming resistance to existing treatments. mdpi.com The benzoxazole scaffold is present in several commercial agrochemicals, highlighting its importance in this field. researchgate.netmdpi.com

Herbicidal Activity: Benzoxazole derivatives have been identified as potent herbicides. nih.gov For example, certain 2-nitromethylbenzoxazoles have demonstrated significant phytotoxicity, with 5-chloro-2-(nitromethyl)benzo[d]oxazole showing higher inhibitory activity on seed germination than some commercial herbicides. nih.gov The benzoxazole structure itself is considered crucial for this herbicidal activity. nih.gov Research on phenylpyridine compounds has also shown that substitutions with fluorine atoms can lead to optimal herbicidal activity. mdpi.com

Insecticidal and Antiviral Activity: The benzoxazole core is also central to the development of insecticides and antiviral agents. Oxazosulfyl is the first commercial benzoxazole insecticide noted for its broad-spectrum activity, primarily used against rice pests. nih.govmdpi.com In the realm of antiviral agents, Dufulin, a benzoxazole derivative, is widely used to combat various plant viral diseases in crops like tomatoes, cucumbers, and tobacco. nih.govresearchgate.net The structural features of this compound make it a plausible candidate for investigation in these areas. The fluorine atom can enhance the compound's ability to interact with biological targets, a desirable trait for developing new and effective agrochemicals. researchgate.net

Table 1: Agrochemical Activities of Various Benzoxazole Derivatives

| Compound Class/Example | Activity Type | Key Findings | Reference(s) |

|---|---|---|---|

| Metamifop / Fenoxaprop-p-ethyl | Herbicidal | Commercial herbicides that inhibit fatty acid synthesis in grasses. | researchgate.netmdpi.com |

| Mefenacet | Herbicidal | A systemic herbicide that inhibits cell division and elongation in weeds. | researchgate.netmdpi.com |

| 5-Chloro-2-(nitromethyl)benzo[d]oxazole | Herbicidal | Exhibited higher inhibition of seed germination than a commercial herbicide against four plant species. | nih.gov |

| Oxazosulfyl | Insecticidal | First broad-spectrum benzoxazole insecticide, mainly used for rice pest control. | nih.govmdpi.com |

| Dufulin | Antiviral | Widely used against viral diseases in tomato, cucumber, and tobacco. | nih.govresearchgate.net |

| Benzoxazole Derivatives | Fungicidal | Some derivatives show protective and treatment activities against Botrytis cinerea. Introduction of fluorine or chlorine atoms on the phenyl group improved fungicidal activity. | mdpi.com |

Strategies for Enhancing Target Specificity and Selectivity

Achieving high target specificity and selectivity is a primary goal in the development of bioactive compounds to maximize efficacy and minimize off-target effects. For benzoxazole derivatives, including this compound, several strategies can be employed to enhance these properties.

Structural Modification and SAR Studies: Structure-activity relationship (SAR) studies are crucial. Research has shown that substituents at the 2- and 5-positions of the benzoxazole core are critical for modulating biological activity. mdpi.com For example, in the development of 5-HT3 receptor partial agonists, introducing a small lipophilic substituent at the 5-position of the benzoxazole ring, such as a chloro group, increased receptor affinity and lowered intrinsic activity. acs.orgnih.gov Similarly, the placement of the fluorine atom in this compound is expected to significantly influence its interactions with biological targets. mdpi.com

Positional Fluorination: The strategic placement of fluorine atoms is a key tactic. Fluorine's unique properties can alter a molecule's conformation, pKa, and metabolic stability. Placing a fluorine atom at the 7-position of a benzoxazole derivative was found to confer potent activity and a favorable pharmacokinetic profile in a VLA-4 inhibitor. mdpi.com This demonstrates that the precise location of fluorine is a powerful tool for tuning selectivity.

Computational and Molecular Modeling: In silico methods like molecular docking and computational modeling provide insights into how a compound interacts with its biological target. ontosight.ai These techniques can predict binding affinities and conformations, guiding the rational design of derivatives with improved specificity. By modeling the interaction of this compound with potential target enzymes or receptors, researchers can prioritize modifications most likely to enhance selectivity.

Table 2: Influence of Substituents on Benzoxazole Activity and Specificity

| Compound Series | Position of Substitution | Substituent | Effect on Activity/Specificity | Reference(s) |

|---|---|---|---|---|

| 2-Substituted Benzoxazoles | 5-position | Chloro | Increased potency and lowered intrinsic activity for the 5-HT3 receptor. | acs.orgnih.gov |

| Benzoxazole Derivatives | 7-position | Fluorine | Provided potent VLA-4 inhibitory activity and a favorable pharmacokinetic profile. | mdpi.com |

| Phenylpyridine Derivatives | R1 and R2 positions | Hydrogen or Fluorine | Resulted in optimal herbicidal activity compared to bulkier groups. | mdpi.com |

| Benzoxazole-terminated Liquid Crystals | Lateral position | Monofluorine | Improved mesophase properties by reducing the dipole moment. | tandfonline.com |

Emerging Research Directions in Fluorinated Benzoxazole Chemistry

The field of fluorinated benzoxazole chemistry is continually evolving, driven by the quest for novel materials and therapeutics with enhanced properties. Several emerging research directions are particularly relevant to compounds like this compound.

Advanced Materials: There is growing interest in using fluorinated benzoxazoles in materials science. Studies have shown that the introduction of lateral fluorine atoms into benzoxazole-terminated compounds can improve their mesomorphic properties, making them suitable for applications in liquid crystal displays and photonics. tandfonline.commdpi.com The specific substitution pattern on this compound could be explored for its potential in creating novel liquid crystal materials.

Novel Synthetic Methodologies: The development of efficient and sustainable synthetic routes to benzoxazoles is an active area of research. rsc.org Recent advances include the use of novel catalysts and green chemistry approaches to construct the benzoxazole core. rsc.orgnih.gov These new methods facilitate the creation of diverse libraries of substituted benzoxazoles for high-throughput screening and drug discovery.

Targeted Therapeutics: The benzoxazole scaffold continues to be a privileged structure in drug discovery, with derivatives being investigated as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govresearchgate.net Future research will likely focus on designing benzoxazole derivatives that target specific proteins or pathways implicated in disease with greater precision. For example, derivatives have been developed as potent inhibitors of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β), which are crucial in tumor survival. mdpi.com The unique electronic signature of this compound makes it an intriguing candidate for development as a targeted therapeutic agent.

Click Chemistry Applications: The use of robust and versatile reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction is expanding the chemical space of fluorinated compounds. Applying such reactions to benzoxazole precursors could lead to the rapid synthesis of novel derivatives with unique properties, including their potential for covalent immobilization and use as chemical probes. mdpi.com

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 5-Fluoro-7-methyl-1,3-benzoxazole? A:

- Condensation Reactions : Use substituted o-aminophenols with fluorinated carboxylic acids or esters under acidic conditions. For example, TiCl₃OTf in ethanol at room temperature efficiently catalyzes benzoxazole formation via cyclization .

- Nitration/Fluorination Sequences : Start with 7-methyl-1,3-benzoxazole, followed by nitration at the 5-position and subsequent fluorination using HF-pyridine or DAST (diethylaminosulfur trifluoride) .

- Key Characterization : Confirm structure via HRMS (e.g., C₈H₆FNO₂: calc. 167.0383, found 167.0385) and ¹⁹F NMR (δ ≈ -120 ppm for aromatic F) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A:

- Solvent Selection : Refluxing toluene or chlorobenzene enhances cyclization efficiency in aryl piperazine coupling reactions (e.g., Scheme 1 in ) .

- Catalyst Screening : Compare TiCl₃OTf (room temperature, 85% yield) vs. traditional HCl/EtOH (reflux, 70% yield) for greener protocols .

- Workup Strategies : Use column chromatography with ethyl acetate/hexane (3:7) to isolate pure product, avoiding co-eluting byproducts .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A:

- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm, singlet) and benzoxazole aromatic protons (δ 7.1–7.8 ppm). Fluorine coupling splits adjacent protons .

- HRMS : Validate molecular formula (e.g., C₈H₆FNO₂ requires m/z 167.0383) with <2 ppm error .

- Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., C 57.49%, H 3.62%, N 8.38%) .

Advanced Photophysical Analysis

Q: How can fluorescence properties of this compound derivatives be studied? A:

- Solvent Polarity Effects : Measure absorption (λₐᵦₛ ~290–350 nm) and emission (λₑₘ ~350–475 nm) in solvents like DMSO, ethanol, and hexane. High quantum yields (Φ >0.5) indicate potential as fluorophores .

- Computational Modeling : Use TD-DFT (B3LYP/6-31G*) to predict excited-state behavior and Stokes shifts .

Data Contradictions in Computational vs. Experimental Results

Q: How to resolve discrepancies between DFT-predicted and experimental spectral data? A:

- Exact Exchange Adjustments : Hybrid functionals (e.g., B3LYP) improve accuracy for aromatic systems, reducing atomization energy errors to <2.4 kcal/mol .

- Solvent Corrections : Apply PCM (Polarizable Continuum Model) to simulations to match experimental solvent effects .

- Validation : Cross-check NMR chemical shifts with Gaussian-calculated magnetic shielding tensors .

Fluorine Substitution Effects

Q: How does the 5-fluoro substituent influence electronic and biological properties? A:

- Electron-Withdrawing Effects : Fluorine decreases π-electron density, altering reactivity in electrophilic substitutions (e.g., nitration at the 4-position) .

- Bioactivity : Fluorine enhances membrane permeability in cytotoxic derivatives (e.g., IC₅₀ values <10 µM in cancer cell lines) .

Advanced Applications in Material Science

Q: Can this compound serve as a fluorescent tag or sensor? A:

- Fluorogenic Labels : Functionalize with styryl or acetylene groups (e.g., 2-(4-azidostyryl) derivatives) for bioorthogonal labeling .

- Thermal Stability : Benzoxazole derivatives exhibit decomposition temperatures >250°C, suitable for coatings (e.g., Tinopal® OB CO analogs) .

Methodological Pitfalls in Synthesis

Q: What are common challenges in scaling up synthesis, and how to mitigate them? A:

- Byproduct Formation : Monitor intermediates via TLC to avoid over-nitration or dimerization.

- Purification Issues : Use preparative HPLC for polar byproducts, or recrystallize from ethanol/water .

Biological Activity Profiling

Q: How to design derivatives for antimicrobial or cytotoxic studies? A:

- Structure-Activity Relationships (SAR) : Introduce electron-deficient groups (e.g., nitro, bromo) at the 6-position to enhance activity .

- In Silico Screening : Dock derivatives into E. coli dihydrofolate reductase (PDB: 1RX2) to predict binding affinity .

Green Chemistry Approaches

Q: What eco-friendly methods are available for benzoxazole synthesis? A:

- Room-Temperature Catalysis : TiCl₃OTf in ethanol reduces energy consumption vs. traditional reflux .

- Microwave Assistance : Accelerate cyclization (e.g., 30 min vs. 12 hr conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.